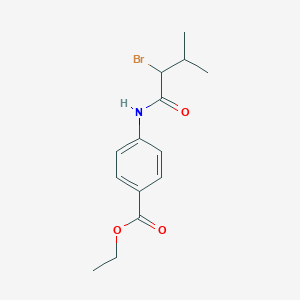

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 4-(2-bromo-3-methylbutanamido)benzoate” is a chemical compound. It is an ester having an electron-withdrawing substituent . The empirical formula is C10H11BrO2 and the molecular weight is 243.10 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 4-bromobenzoate, a related compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has also been reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Peptidyl Derivatives

A study by Angelastro, Bey, Mehdi, and Peet (1992) discusses the synthesis of peptidyl derivatives involving reactions similar to those that might be used in synthesizing Ethyl 4-(2-bromo-3-methylbutanamido)benzoate. Such compounds are explored for potential as proteinase inhibitors, highlighting the role of chemical synthesis in developing therapeutic agents Angelastro et al., 1992.

Novel Anti-juvenile Hormone Agents

Research on compounds like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives shows potential as anti-juvenile hormone agents, indicating their use in studying insect hormone regulation and potentially developing eco-friendly pest control methods. Kuwano, Fujita, Furuta, and Yamada (2008) discuss such compounds' synthesis and biological activity, suggesting a pathway for exploring related compounds' applications Kuwano et al., 2008.

Biological Activity and Potential Applications

Inhibition of Juvenile Hormone Synthesis

A study by Kaneko, Furuta, Kuwano, and Hiruma (2011) focuses on the mode of action of Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), a compound with strong anti-juvenile hormone activity. The research investigates how this compound affects juvenile hormone synthesis in silkworms, potentially offering insights into controlling insect development and growth Kaneko et al., 2011.

Anti-Cancer Potential

Soni, Sanghvi, Devkar, and Thakore (2015) synthesized novel quinuclidinone derivatives, including substituted benzamides and benzoates, to evaluate their anti-cancer potential. This research illustrates the broader scope of synthesizing and testing similar compounds for therapeutic applications, underlining the importance of chemical synthesis in drug discovery Soni et al., 2015.

Eigenschaften

IUPAC Name |

ethyl 4-[(2-bromo-3-methylbutanoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-4-19-14(18)10-5-7-11(8-6-10)16-13(17)12(15)9(2)3/h5-9,12H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPQUFOTIOUFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)